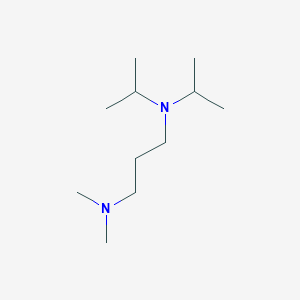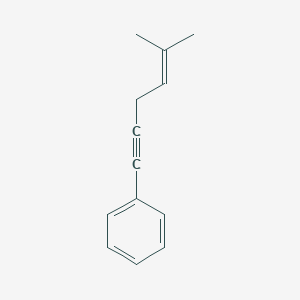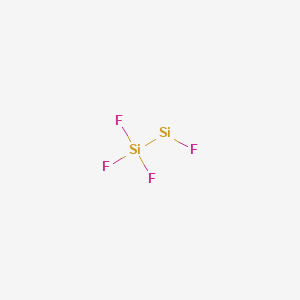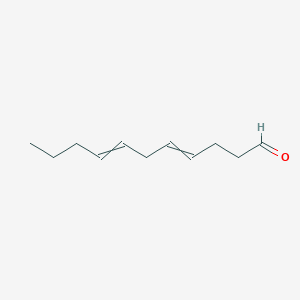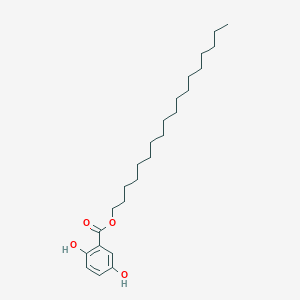![molecular formula C8H12O5 B14291486 2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate CAS No. 116770-34-4](/img/structure/B14291486.png)
2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C7H12O4. It is a type of methacrylate ester, which is commonly used in the production of polymers and copolymers. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2-hydroxyethyl methacrylate. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of reactants and catalysts, followed by the removal of by-products through distillation. The final product is then subjected to quality control measures to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate undergoes various types of chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and 2-hydroxyethyl methacrylate.
Transesterification: It can react with alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide.
Major Products Formed
Polymerization: Polymers and copolymers with various applications.
Hydrolysis: Methacrylic acid and 2-hydroxyethyl methacrylate.
Transesterification: Different esters depending on the alcohol used.
Applications De Recherche Scientifique
2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives and coatings for medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in various applications, such as the development of hydrogels and other polymeric materials. The molecular targets and pathways involved depend on the specific application and the type of polymerization process used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl methacrylate: Another methacrylate ester with similar polymerization properties.
Ethyl methacrylate: Similar in structure but with different physical properties.
Butyl methacrylate: Used in similar applications but with different reactivity.
Uniqueness
2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its ability to form hydrogels and other polymeric materials makes it particularly valuable in biomedical applications.
Propriétés
Numéro CAS |
116770-34-4 |
|---|---|
Formule moléculaire |
C8H12O5 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
2-methoxycarbonyloxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H12O5/c1-6(2)7(9)12-4-5-13-8(10)11-3/h1,4-5H2,2-3H3 |
Clé InChI |
KOXTUPRIBYBHLV-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCOC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


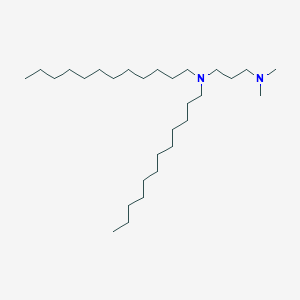
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl hexadecanoate](/img/structure/B14291411.png)
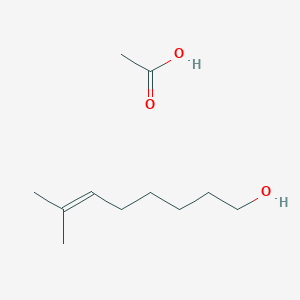
methanone](/img/structure/B14291421.png)

